Cas no 1203249-40-4 (4-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl-6-(pyrrolidin-1-yl)pyrimidine)

4-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl-6-(pyrrolidin-1-yl)pyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl-6-(pyrrolidin-1-yl)pyrimidine
- 4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
- 4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine
- VU0518784-1
- AKOS024516872
- SR-01000924291
- SR-01000924291-1
- 1203249-40-4
- F5670-0082
- 4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine
-
- インチ: 1S/C20H25N5O4S/c26-30(27,16-3-4-17-18(13-16)29-12-11-28-17)25-9-7-24(8-10-25)20-14-19(21-15-22-20)23-5-1-2-6-23/h3-4,13-15H,1-2,5-12H2
- InChIKey: IWGDUCMDUADSEB-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC2=C(C=1)OCCO2)(N1CCN(C2C=C(N=CN=2)N2CCCC2)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 431.16272547g/mol
- どういたいしつりょう: 431.16272547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 30
- 回転可能化学結合数: 4
- 複雑さ: 675
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
4-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl-6-(pyrrolidin-1-yl)pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5670-0082-20μmol |
4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine |
1203249-40-4 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5670-0082-30mg |
4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine |
1203249-40-4 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5670-0082-10μmol |
4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine |
1203249-40-4 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5670-0082-100mg |
4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine |
1203249-40-4 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F5670-0082-2μmol |
4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine |
1203249-40-4 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5670-0082-5mg |
4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine |
1203249-40-4 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5670-0082-4mg |
4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine |
1203249-40-4 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5670-0082-2mg |
4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine |
1203249-40-4 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5670-0082-40mg |
4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine |
1203249-40-4 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5670-0082-75mg |
4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine |
1203249-40-4 | 75mg |
$208.0 | 2023-09-09 |
4-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl-6-(pyrrolidin-1-yl)pyrimidine 関連文献
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
4-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl-6-(pyrrolidin-1-yl)pyrimidineに関する追加情報
Introduction to Compound with CAS No 1203249-40-4 and Product Name: 4-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl-6-(pyrrolidin-1-yl)pyrimidine
The compound with the CAS number 1203249-40-4 and the product name 4-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl-6-(pyrrolidin-1-yl)pyrimidine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The compound's unique structural features, including the presence of a piperazine moiety linked to a pyrimidine ring system and a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl substituent, make it a promising candidate for further exploration in therapeutic interventions.
Recent studies have highlighted the importance of heterocyclic compounds in the development of novel pharmaceutical agents. The pyrimidine core is a well-established scaffold in medicinal chemistry, known for its versatility and biological activity. In particular, pyrimidine derivatives have been extensively studied for their roles in various therapeutic areas, including oncology, antiviral therapy, and central nervous system (CNS) disorders. The incorporation of a piperazine ring into the pyrimidine structure enhances the compound's pharmacological properties, contributing to improved solubility and binding affinity to biological targets.
The 2,3-dihydro-1,4-benzodioxine-6-sulfonyl moiety adds another layer of complexity to the molecule, potentially influencing its interactions with biological receptors. This substituent has been shown to modulate the pharmacokinetic profile of compounds, enhancing their bioavailability and metabolic stability. The combination of these structural elements makes 4-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl-6-(pyrrolidin-1-yl)pyrimidine a compelling subject for further investigation.
In the realm of drug discovery, the development of novel scaffolds is crucial for overcoming resistance mechanisms and improving therapeutic efficacy. The structural diversity inherent in this compound provides a rich foundation for synthetic modifications aimed at optimizing its pharmacological properties. Researchers have been exploring various strategies to modify the core structure while maintaining or enhancing its biological activity. These efforts include alterations to the substitution patterns on the pyrimidine ring and the piperazine moiety, as well as modifications to the 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group.
One particularly intriguing aspect of this compound is its potential application in targeting enzymes involved in cancer progression. Pyrimidine derivatives have demonstrated efficacy in inhibiting kinases and other enzymes that play critical roles in tumor growth and metastasis. The presence of both a piperazine and a pyrimidine moiety suggests that this compound may exhibit dual-targeting capabilities, simultaneously interacting with multiple key enzymes relevant to cancer biology. This dual-action approach has shown promise in preclinical studies as a strategy to enhance therapeutic outcomes.
Furthermore, the compound's structural features may contribute to its ability to cross the blood-brain barrier (BBB), making it a potential candidate for treating neurological disorders. The BBB is a significant barrier in drug delivery for CNS diseases, and molecules capable of efficiently penetrating this barrier are highly sought after. The lipophilicity and molecular size of 4-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl-6-(pyrrolidin-1-y)pyrimidine have been optimized to enhance BBB penetration while maintaining pharmacological activity.
Recent advances in computational chemistry have also played a pivotal role in understanding the interactions between this compound and its biological targets. Molecular modeling techniques have been employed to predict binding affinities and identify key interaction sites on target proteins. These insights have guided synthetic efforts aimed at improving binding efficiency and selectivity. Additionally, virtual screening methods have been utilized to identify potential lead compounds derived from this scaffold, further expediting the drug discovery process.
The synthesis of complex heterocyclic compounds like 4-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin--1-y]pyrimidine presents unique challenges due to their intricate structural requirements. However, recent advancements in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as multi-step organic synthesis, coupled with catalytic processes, have enabled researchers to efficiently assemble these complex structures while maintaining high yields and purity.
In conclusion,the compound with CAS number 1203249 40 4, known as 44(23dihydro14benzodioxine 6sulfonylpiperazin 11 y] pyrimidine , represents a significant advancement in pharmaceutical chemistry。 Its unique structural features , including the presence of piperazine , pyrimidine , and 23dihydro14benzodioxine 6sulfonyl moieties , make it a promising candidate for further exploration。 Recent studies highlight its potential applications in oncology , antiviral therapy , and CNS disorders。 With ongoing research focused on optimizing its pharmacological properties , this compound holds great promise for future therapeutic interventions。
1203249-40-4 (4-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl-6-(pyrrolidin-1-yl)pyrimidine) 関連製品
- 2416138-49-1((1R,3S,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride)
- 1247441-89-9(4-{[(4-bromophenyl)sulfanyl]methyl}piperidine)
- 201677-92-1(Ac-Lys-pNA hydrochloride)
- 1807146-90-2(Methyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-acetate)
- 2227898-74-8(2-(2R)-oxiran-2-ylpyrazolo1,5-apyrimidine)
- 921573-24-2(N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-7-ethoxy-1-benzofuran-2-carboxamide)
- 1803587-37-2((2-bromo-5-nitrophenyl)hydrazine dihydrochloride)
- 59457-02-2(2,3-Dichlorophenol-OD)
- 921503-50-6(N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2-(4-methoxyphenyl)acetamide)
- 116140-32-0(6-phenylpiperidine-3-carboxylic acid)




